molecular formula C15H13N3O2 B11853824 5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one CAS No. 39974-80-6

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one

Katalognummer: B11853824
CAS-Nummer: 39974-80-6
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: HEQMXXONWGAXJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions . This reaction is catalyzed by chiral-at-metal Rh(III) complexes, providing high yields and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis often involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction conditions that can be easily scaled up is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one involves its interaction with specific molecular targets. For instance, it strongly inhibits the kinase activity of ZAK with an IC50 of 3.3 nM . This inhibition suppresses the activation of downstream signals in vitro and in vivo, making it a potent kinase inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one is unique due to its specific benzoyl and ethyl substituents, which confer distinct chemical and biological properties. Its high potency as a kinase inhibitor and the ability to undergo various chemical transformations make it a valuable compound in research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

39974-80-6

Molekularformel

C15H13N3O2

Molekulargewicht

267.28 g/mol

IUPAC-Name

5-benzoyl-1-ethyl-7H-pyrazolo[3,4-b]pyridin-4-one

InChI

InChI=1S/C15H13N3O2/c1-2-18-15-12(9-17-18)14(20)11(8-16-15)13(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,20)

InChI-Schlüssel

HEQMXXONWGAXJA-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=N1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.